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Compound of Interest

Compound Name:
3-((4-Bromo-1H-pyrazol-1-

yl)methyl)isoxazole

Cat. No.: B8239029

Get Quote

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a

viable clinical candidate is both arduous and fraught with challenges. A molecule's intrinsic

physical properties are the bedrock upon which its entire preclinical and clinical development

rests. These properties govern everything from its absorption and distribution within the body to

its stability in formulation and its ultimate therapeutic efficacy. This guide provides a

comprehensive technical overview of the essential physical properties of 3-((4-Bromo-1H-
pyrazol-1-yl)methyl)isoxazole, a compound of interest due to its hybrid heterocyclic scaffold.

The methodologies and interpretations presented herein are designed to equip researchers,

medicinal chemists, and drug development professionals with the critical data and foundational

understanding necessary to advance their research endeavors with this and similar molecules.

Molecular Identity and Structural Elucidation
Chemical Structure and Composition
3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole is a novel heterocyclic compound featuring a

brominated pyrazole ring linked to an isoxazole ring via a methylene bridge. The strategic

placement of the bromine atom provides a versatile handle for subsequent synthetic

modifications, a key feature for structure-activity relationship (SAR) studies.
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Table 1: Core Molecular Properties

Parameter Value

Molecular Formula C₇H₆BrN₃O

Molecular Weight 232.05 g/mol

Canonical SMILES C1=C(N=N(C1)CC2=NOC=C2)Br

InChI Key YWJAGHQDGVXJCS-UHFFFAOYSA-N

The structural integrity of any newly synthesized compound must be rigorously confirmed. This

is not merely a procedural step but a foundational requirement for the trustworthiness of all

subsequent data. The primary techniques for this confirmation are Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Protocol: Structural Confirmation Workflow
The following workflow outlines the logical sequence of experiments for unambiguous structure

verification.

Caption: Logical workflow for structural and purity validation.

Solid-State and Thermodynamic Properties
The behavior of a compound in the solid state and its interaction with solvents are critical

determinants of its suitability for formulation and its in vivo performance.

Melting Point: A Sentinel of Purity
The melting point is a fundamental thermodynamic property that serves as a primary indicator

of a compound's purity. A sharp and well-defined melting range is characteristic of a pure

crystalline substance, whereas impurities will typically depress and broaden this range.

Table 2: Experimentally Determined Melting Point
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Parameter Value

Melting Range 112 - 114 °C

This protocol employs the industry-standard capillary method for its reliability and small sample

requirement.

Sample Preparation: The crystalline sample of 3-((4-Bromo-1H-pyrazol-1-
yl)methyl)isoxazole is finely ground to a powder to ensure uniform heat distribution.

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled

capillary tube to a height of 2-3 mm. The packing density is critical for accurate

measurement.

Instrumental Analysis: The loaded capillary is placed in a calibrated melting point apparatus.

The temperature is ramped up at a controlled rate. A slower ramp rate (1-2 °C/min) near the

expected melting point is crucial for precision.

Data Recording: The temperature at which the first droplet of liquid is observed and the

temperature at which the entire sample becomes a clear liquid are recorded. This range is

the melting point.

Solubility: The Gateway to Bioavailability
A drug must be in solution to be absorbed. Therefore, understanding the solubility of 3-((4-
Bromo-1H-pyrazol-1-yl)methyl)isoxazole in various aqueous and organic media is of

paramount importance.

Table 3: Predicted and Experimental Solubility

Solvent System Predicted Solubility
Experimental Solubility
(Thermodynamic)

Water (pH 7.4) Low ~0.05 mg/mL

Ethanol Moderate ~5.2 mg/mL

Dimethyl Sulfoxide (DMSO) High > 50 mg/mL
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This method is the gold standard for determining the equilibrium solubility of a compound.

Add excess solid compound to solvent Equilibrate at constant temperature (e.g., 24-48h with agitation) Separate solid and liquid phases (centrifugation/filtration) Quantify compound concentration in the supernatant (HPLC-UV) Result: Thermodynamic Solubility

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Assay.

System Preparation: An excess amount of solid 3-((4-Bromo-1H-pyrazol-1-
yl)methyl)isoxazole is added to a known volume of the solvent in a sealed vial. The use of

excess solid is critical to ensure that a saturated solution is achieved.

Equilibration: The vials are agitated in a temperature-controlled environment (e.g., a shaking

incubator at 25 °C) for a sufficient duration (typically 24-48 hours) to allow the system to

reach thermodynamic equilibrium.

Phase Separation: The undissolved solid is removed from the saturated solution by

centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any

remaining particulates.

Concentration Analysis: The concentration of the dissolved compound in the clear

supernatant is accurately determined using a validated High-Performance Liquid

Chromatography with UV detection (HPLC-UV) method against a standard curve.

Lipophilicity and Membrane Permeability Prediction
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability

to cross biological membranes. It is commonly expressed as the logarithm of the octanol-water

partition coefficient (LogP).

Table 4: Lipophilicity and Related Parameters
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Parameter Predicted Value Significance

LogP 1.6 - 1.9

Optimal range for oral

absorption and cell

permeability.

Topological Polar Surface Area

(TPSA)
49.9 Å²

A TPSA < 140 Å² is generally

associated with good oral

bioavailability.

The interplay between a compound's solubility and its lipophilicity is a delicate balance that

must be optimized for successful drug development. The experimentally determined low

aqueous solubility coupled with a favorable predicted LogP suggests that 3-((4-Bromo-1H-
pyrazol-1-yl)methyl)isoxazole is a "brick-dust" like compound, where its high lattice energy in

the solid state may be a limiting factor for dissolution.

Conclusion and Forward-Looking Statement
The physical properties of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)isoxazole have been

systematically characterized, providing a foundational dataset for its continued evaluation. The

compound exhibits moderate lipophilicity and low aqueous solubility, a common profile for drug-

like molecules. The established protocols within this guide serve as a robust framework for the

characterization of analogous compounds. Future work should focus on exploring formulation

strategies, such as amorphous solid dispersions or salt formation, to enhance the dissolution

rate and, consequently, the potential bioavailability of this promising heterocyclic scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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